3,5-dichloro-N-phenylbenzamide
Overview
Description
3,5-Dichloro-N-phenylbenzamide is an organic compound belonging to the benzamide class It is characterized by the presence of two chlorine atoms at the 3rd and 5th positions on the benzene ring, and a phenyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-phenylbenzamide typically involves the reaction of 3,5-dichlorobenzoyl chloride with aniline (phenylamine) in the presence of a base. The reaction is usually carried out in a solvent such as N,N-dimethylformamide at elevated temperatures (around 60°C) to ensure good yields .
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes and optimized reaction conditions to enhance efficiency and yield. The use of automated systems and reactors can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions: 3,5-Dichloro-N-phenylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Formation of 3,5-dichloro-N-phenylamine.
Oxidation: Formation of 3,5-dichlorobenzoic acid.
Scientific Research Applications
3,5-Dichloro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-phenylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The exact pathways involved can vary, but typically involve binding to active sites or allosteric sites, leading to changes in protein function and subsequent biological effects.
Comparison with Similar Compounds
- 2,6-Dichloro-N-phenylbenzamide
- 4-Chloro-N-phenylbenzamide
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
Comparison: 3,5-Dichloro-N-phenylbenzamide is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
3,5-dichloro-N-phenylbenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h1-8H,(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZIDEFPHIVLJR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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